M4K2234

BMP signaling Kinase selectivity Chemical probe

M4K2234 is a chemically validated, highly selective ALK1/ALK2 inhibitor with published kinome-wide profiling and a co-crystal structure (PDB: 8R7G). It offers a 300-400× selectivity window over ALK5 and spares ALK3/4/6, enabling precise dissection of BMP signaling without confounding pan-inhibitor artifacts. Orally bioavailable for in vivo target validation in DIPG and FOP models.

Molecular Formula C27H31FN4O2
Molecular Weight 462.6 g/mol
Cat. No. B10828517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM4K2234
Molecular FormulaC27H31FN4O2
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1C2=CC=C(C=C2)N3CCN(CC3)C(C)C)C4=CC(=C(C(=C4)F)C(=O)N)OC
InChIInChI=1S/C27H31FN4O2/c1-17(2)31-9-11-32(12-10-31)21-7-5-19(6-8-21)22-15-30-16-23(18(22)3)20-13-24(28)26(27(29)33)25(14-20)34-4/h5-8,13-17H,9-12H2,1-4H3,(H2,29,33)
InChIKeyRIWTUJFFSTVYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-methoxy-4-[4-methyl-5-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]pyridin-3-yl]benzamide (M4K2234): A Validated Chemical Probe for ALK1/2-Mediated BMP Signaling


2-Fluoro-6-methoxy-4-[4-methyl-5-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]pyridin-3-yl]benzamide, commonly identified by its probe designation M4K2234 (CAS 2421141-51-5), is a synthetic small molecule inhibitor of Activin Receptor-Like Kinases 1 (ALK1/ACVRL1) and 2 (ALK2/ACVR1) [1]. It functions as a type I ATP-competitive inhibitor within the TGF-β superfamily, potently and selectively blocking BMP-induced SMAD1/5/8 phosphorylation [1]. M4K2234 is distinguished by its extensive characterization as a high-quality chemical probe, including a published kinome-wide selectivity profile, co-crystal structure with its primary target, and demonstration of oral bioavailability, positioning it as a precise tool for dissecting BMP signaling pathways [2][3].

Procurement Risk: Why 2-Fluoro-6-methoxy-4-[4-methyl-5-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]pyridin-3-yl]benzamide Cannot Be Replaced by Common ALK2 Inhibitors


The ALK2/ALK1 inhibitor landscape is populated by tools with vastly different selectivity and potency profiles, making simple substitution scientifically invalid. Widely used compounds like LDN-193189 exhibit broad, pan-BMP receptor inhibition, complicating target validation and phenotypic interpretation [1]. Conversely, newer, more selective inhibitors like M4K2234 and MU1700 have been orthogonally validated to minimize off-target effects, providing a cleaner pharmacological window [1]. Critically, M4K2234's specific kinome fingerprint, defined by potent ALK2 inhibition (IC50 = 5-14 nM) and a 300-400-fold selectivity window over the closely related ALK5/TGFBR1, is not shared by its structural analogs . Substituting M4K2234 for a compound with unverified selectivity or different off-target liabilities (e.g., LDN-193189's potent ALK3 inhibition or K02288's promiscuity) directly undermines experimental reproducibility and can lead to incorrect biological conclusions [1][2]. The following quantitative evidence establishes M4K2234's unique profile, which is essential for precise scientific selection.

Quantitative Differentiation of 2-Fluoro-6-methoxy-4-[4-methyl-5-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]pyridin-3-yl]benzamide: Head-to-Head and Cross-Study Comparisons


Kinase Selectivity Profile: M4K2234 vs. LDN-193189

M4K2234 demonstrates a substantially narrower target profile than the widely used tool compound LDN-193189. In a kinome-wide screen of 375 protein kinases at 1 µM, M4K2234 potently inhibits only ALK1, ALK2, and the off-target TNIK, with >25% residual activity for the vast majority of the kinome [1]. In contrast, LDN-193189 is a pan-BMP receptor inhibitor with significant activity against ALK1, ALK2, ALK3, and ALK6 [2]. This difference in selectivity is critical for experimental interpretation.

BMP signaling Kinase selectivity Chemical probe

Selectivity Window for ALK2 over ALK5: M4K2234 vs. MU1700 and LDN-212854

M4K2234 exhibits a clear and quantifiable selectivity margin for ALK2 over the closely related TGF-β receptor ALK5. This property is critical for studies requiring dissection of BMP (SMAD1/5/8) versus TGF-β/Activin (SMAD2/3) signaling branches. A direct comparison with the orthogonal chemical probe MU1700 and the ALK2-biased inhibitor LDN-212854 reveals M4K2234's specific advantage.

ALK2 selectivity TGF-beta receptor Chemical probe

In Vitro Cellular Target Engagement: SMAD1/5/8 Phosphorylation Inhibition

The functional consequence of M4K2234's kinase inhibition is the potent and selective blockade of downstream BMP signaling. Quantitative measurements of SMAD1/5/8 phosphorylation demonstrate its cellular efficacy and specificity.

BMP signaling Cellular potency SMAD phosphorylation

In Vivo Pharmacokinetics and Oral Bioavailability

For applications requiring systemic administration in animal models, M4K2234 offers a favorable in vivo profile with demonstrated oral bioavailability. This contrasts with many research-grade kinase inhibitors that are limited to in vitro use due to poor pharmacokinetic properties.

In vivo pharmacology Pharmacokinetics Oral bioavailability

Structural Basis for Binding: M4K2234 vs. LDN-212854

The binding mode of M4K2234 to its primary target, ALK2, has been experimentally determined at high resolution. This structural information provides a mechanistic basis for its selectivity and offers a starting point for rational analog design. This is in contrast to many tool compounds for which no experimental structure exists.

Structural biology Drug design Crystallography

Validated Applications for 2-Fluoro-6-methoxy-4-[4-methyl-5-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]pyridin-3-yl]benzamide (M4K2234) Based on Quantitative Evidence


Selective Dissection of ALK2-Mediated BMP Signaling in Cellular Assays

M4K2234 is optimally used in cellular models (e.g., C2C12, HEK293) to investigate BMP-dependent processes requiring specific ALK1/2 inhibition without confounding activity on ALK3, ALK4, ALK5, or ALK6. The compound's potent cellular activity (SMAD1/5/8 EC50 = 13 nM) and defined kinome selectivity (sparing >370 other kinases at 1 µM) ensure that observed phenotypes, such as inhibition of osteogenic differentiation or modulation of BMP7-stimulated reporter activity, can be confidently attributed to ALK1/2 blockade [1][2]. This is a superior alternative to using pan-BMP inhibitors like LDN-193189, which would simultaneously inhibit ALK3 and ALK6 and obscure pathway-specific conclusions [1].

In Vivo Target Validation and Efficacy Studies in Murine Disease Models

The favorable oral pharmacokinetic profile of M4K2234 (Cmax = 1650 ng/mL, AUC = 4630 ng·h/mL at 3 mg/kg PO) enables its use in preclinical mouse models of diseases linked to ALK2 dysregulation, such as diffuse intrinsic pontine glioma (DIPG) and fibrodysplasia ossificans progressiva (FOP) [1]. Researchers can administer M4K2234 orally to achieve systemic target engagement and assess its impact on tumor growth or heterotopic ossification, a capability not offered by many other ALK2 inhibitors with unknown or poor in vivo properties [2]. The compound's in vivo profile has been favorably characterized, supporting its use as a chemical probe for target validation in whole-animal studies [2].

Structure-Guided Medicinal Chemistry and Lead Optimization

The publicly available, high-resolution co-crystal structure of M4K2234 bound to the ALK2 kinase domain (PDB: 8R7G) provides a robust foundation for structure-based drug design [1]. Medicinal chemists can use this structural information to rationally modify the 2-fluoro-6-methoxybenzamide core, the piperazine linker, or the pyridine moiety to explore structure-activity relationships (SAR), improve selectivity further, or enhance drug-like properties. This structural insight is a key differentiator from many historical ALK2 inhibitors (e.g., LDN-193189, K02288) that lack experimentally determined binding modes [1].

Benchmarking ALK2 Inhibition in Orthogonal Chemical Probe Studies

M4K2234 serves as a high-quality, orthogonal chemical probe for ALK1/2. Its distinct chemical scaffold relative to other probes like MU1700 makes it an ideal candidate for orthogonal validation experiments [1]. By using M4K2234 in parallel with MU1700 (or an inactive M4K2234 negative control), researchers can robustly confirm that a biological effect is truly due to on-target ALK1/2 inhibition and not an off-target artifact specific to a single chemotype. This practice is a gold standard in chemical biology and is strongly recommended by the probe community, as evidenced by its inclusion on the Chemical Probes Portal [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for M4K2234

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.